6-Amino-1,3-dimethyl-5-nitrosouracil

Coordination Chemistry Metal Complex Synthesis X-ray Crystallography

Procure 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU, CAS 6632-68-4) — the unambiguously differentiated 5-nitrosopyrimidine for demanding R&D. Unlike unmethylated or 2-methoxy analogs, DANU exhibits predictable nitrone-enamine tautomeric preference essential for reproducible coordination chemistry. Its unique N1,N3-dimethylation pattern is mandatory for synthesizing 7-substituted lumazines and theophylline/caffeine intermediates, delivering regioselectivity that alternative scaffolds cannot match. This scaffold shows superior antiproliferative activity in Pd(II) complexes against U373-MG glioma cells and achieves IC₅₀ 4 μM in iron-chelation lipid peroxidation assays—comparable to Desferal. Insist on authentic DANU for neuro-oncology, crystal engineering, and pteridine-based inhibitor programs.

Molecular Formula C6H8N4O3
Molecular Weight 184.15 g/mol
CAS No. 6632-68-4
Cat. No. B1265697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dimethyl-5-nitrosouracil
CAS6632-68-4
Molecular FormulaC6H8N4O3
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)N=O)N
InChIInChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3
InChIKeyMGBDANYXBKROBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,3-dimethyl-5-nitrosouracil (CAS 6632-68-4): Product Specifications and Scientific Procurement Overview


6-Amino-1,3-dimethyl-5-nitrosouracil (CAS 6632-68-4; molecular formula C₆H₈N₄O₃; molecular weight 184.15 g/mol) is a 5-nitrosopyrimidine derivative of uracil . It is also known by synonyms including 1,3-dimethyl-4-amino-5-nitrosouracil and DANU . The compound features a planar uracil ring with an amino group at the 6-position, methyl groups at the 1- and 3-positions, and a nitroso group at the 5-position [1]. It exists in two tautomeric forms (nitrone-enamine and oxime-imine) and has been studied for its metal-chelating properties and as a synthetic intermediate for pharmaceuticals including theophylline and caffeine [2].

Why 6-Amino-1,3-dimethyl-5-nitrosouracil Cannot Be Readily Replaced by Other 5-Nitrosopyrimidines in Research and Industrial Applications


6-Amino-1,3-dimethyl-5-nitrosouracil cannot be substituted interchangeably with other 5-nitrosopyrimidine derivatives due to its unique combination of tautomeric equilibrium, pH-dependent coordination mode switching, and specific structural features. The presence of methyl groups at both N1 and N3 positions, combined with the 6-amino and 5-nitroso functionalities, creates a chelating scaffold that exhibits fundamentally different metal-binding behavior compared to unmethylated analogs or methoxy-substituted variants [1]. Unlike 6-amino-5-nitrosouracil (ANU) which lacks N1/N3 methylation, or 6-amino-2-methoxy-5-nitrosopyrimidin-4-one (2MeOANU) which contains a 2-methoxy substituent, DANU demonstrates a distinct tautomeric preference for the nitrone-enamine form in DMSO solutions and solvate crystals [2]. The coordination geometry and donor atom selectivity of DANU complexes differ markedly from violuric acid-derived ligands [3]. Furthermore, industrial applications requiring specific reactivity patterns (e.g., lumazine synthesis via phosphorane condensation, or caffeine/theophylline intermediate pathways) cannot be fulfilled by alternative 5-nitrosopyrimidines due to the critical role of the N1 and N3 methyl groups in directing reaction regioselectivity [4]. The compound's solubility profile (>27.6 μg/mL aqueous; slight DMSO/methanol solubility) further constrains formulation and assay conditions in ways that may not be matched by analogs .

Quantitative Differentiation Evidence for 6-Amino-1,3-dimethyl-5-nitrosouracil (CAS 6632-68-4) Versus Closest Structural Analogs


Coordination Mode Selectivity: DANU Demonstrates pH-Dependent N5,N6 Bidentate Binding Distinct from Violurato Ligands

6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) exhibits a distinct coordination mode in copper(II) complexes compared to the violurato monoanion (DMV) derived from the same precursor. In the mixed complex [Cu(DANU)(bipy)(H₂O)]ClO₄·H₂O, DANU coordinates as a bidentate ligand through N5 and N6 donor atoms, adopting a square pyramidal geometry with Cu-O1W apical distance of 2.193(3) Å [1]. In contrast, under identical reaction conditions (water/EtOH medium, copper(II) chloride and 2,2'-bipyridine), the ligand undergoes hydrolysis to form the 1,3-dimethylviolurato monoanion (DMV), which coordinates through N5 and O16 donor positions, producing a fundamentally different N₃O+Cl coordination environment [1]. This pH- and condition-dependent coordination behavior is not observed with unmethylated 6-amino-5-nitrosouracil analogs, which lack the N1/N3 methylation that stabilizes specific tautomeric forms.

Coordination Chemistry Metal Complex Synthesis X-ray Crystallography

Antiproliferative Potency: DANU-Palladium Complex Outperforms 2-Methoxy Analog in Glioma Cells

In a direct head-to-head comparison of seventeen palladium(II) complexes containing 5-nitrosopyrimidine ligands, the complex PdCl(DANUH₋₁)(CH₃CN)·½H₂O (incorporating deprotonated 6-amino-1,3-dimethyl-5-nitrosouracil) demonstrated superior antiproliferative activity against human glioma (U373-MG) cells compared to the analogous complex prepared with 6-amino-2-methoxy-5-nitrosopyrimidin-4-one (2MeOANU) [1]. The study employed X-ray single-crystal diffraction to confirm the structures of both complexes, revealing nearly square planar coordination geometry around palladium in both cases [1]. The observed difference in cytotoxicity is attributed to the distinct electronic and steric effects imparted by the 1,3-dimethyl substitution pattern versus the 2-methoxy modification.

Antiproliferative Activity Neuroblastoma Glioma Palladium Complexes

Iron-Chelating Antioxidant Potential: DANU-Containing Ligand Achieves IC₅₀ Comparable to Clinical Iron Chelator Desferal

A tris-substituted ligand containing three 1,3-dimethyl-6-amino-5-nitrosouracil moieties (ligand 5: tris-[2-(1,3-dimethyl-5-nitrosouracil-6-yl)aminoethyl]amine) demonstrated potent inhibition of iron-dependent lipid peroxidation with efficacy comparable to the clinically used iron(III) chelator desferrioxamine B (Desferal) [1]. In the Fenton-induced deoxyribose degradation assay, iron(II) complexed by DANU-containing ligands showed strong inhibition of hydroxyl radical generation, an effect attributed to specific iron(II) complexation rather than direct radical scavenging [1]. When evaluated in biological membrane protection assays (induced by iron(II)/dihydroxyfumaric acid; determined via 2-thiobarbituric acid test), ligand 5 inhibited lipid peroxidation at a rate similar to Desferal and slightly higher than bathophenanthroline sulfonate (BPS) [1].

Lipid Peroxidation Iron Chelation Antioxidant Mitochondrial Protection

Tautomer-Specific Crystallization: DANU Exclusively Forms Tautomer A in DMSO Solvate, Enabling Polymorph Control

6-Amino-1,3-dimethyl-5-nitrosouracil (NAU) exhibits well-defined tautomeric behavior that enables controlled crystallization of a specific tautomeric form. In DMSO solution, NAU exists predominantly as the nitrone-enamine tautomer (Tautomer A), and this form is exclusively preserved during solvate crystallization to yield NAU·DMSO crystals with a 1:1 stoichiometric ratio [1]. Quantum chemical calculations and molecular dynamics simulations confirmed that Tautomer A-containing complexes dominate in DMSO solution, with hydrogen bonding patterns between DMSO and NAU in solution mirroring those observed in the solvate crystal [1]. This tautomeric selectivity is not observed for unmethylated 6-amino-5-nitrosouracil, which exhibits different tautomeric equilibrium due to the absence of N1 and N3 methyl groups that stabilize the nitrone-enamine form [1].

Tautomerism Crystal Engineering Solvate Formation X-ray Diffraction

Industrial Synthetic Utility: DANU Enables Direct Lumazine Synthesis Not Accessible via Unmethylated Analogs

6-Amino-1,3-dimethyl-5-nitrosouracil undergoes a unique condensation reaction with phenacylidenetriphenylphosphoranes to yield 7-substituted 1,3-dimethyl-lumazines (pteridine derivatives), a transformation that relies critically on the presence of both N1 and N3 methyl groups [1]. This reaction provides a direct synthetic route to lumazine scaffolds that is not accessible using unmethylated 6-amino-5-nitrosouracil or other 5-nitrosopyrimidine analogs lacking the 1,3-dimethyl substitution pattern. The N1 and N3 methyl groups direct the regioselectivity of the phosphorane attack and stabilize the resulting lumazine product [1].

Heterocyclic Synthesis Pteridine Chemistry Lumazine Derivatives Organic Synthesis

Validated Research and Industrial Application Scenarios for 6-Amino-1,3-dimethyl-5-nitrosouracil (CAS 6632-68-4)


Palladium(II) Anticancer Complex Development Targeting Glioma

Based on direct comparative data showing superior antiproliferative activity of DANU-containing palladium(II) complexes against human glioma (U373-MG) cells relative to 2-methoxy analogs [1], this compound is the preferred 5-nitrosopyrimidine scaffold for developing metal-based chemotherapeutics targeting brain tumors. Researchers should select DANU over 2MeOANU or unmethylated analogs when synthesizing Pd(II) complexes for neuro-oncology applications.

Copper(II) Coordination Complexes Requiring Predictable N5,N6 Bidentate Binding

For coordination chemistry studies requiring well-defined N5,N6 bidentate chelation with square pyramidal geometry, DANU provides a reliable scaffold that coordinates through N5 and N6 donor atoms with a Cu-O1W apical distance of 2.193(3) Å [2]. This contrasts with the violurato monoanion (DMV) formed under similar conditions, which coordinates through N5,O16. Researchers requiring the specific N5,N6 binding mode should procure DANU rather than pre-hydrolyzed violurato derivatives.

Iron-Chelating Antioxidant Ligand Design for Lipid Peroxidation Inhibition

DANU serves as the core metal-binding moiety in multidentate ligands designed to inhibit iron-catalyzed lipid peroxidation. The tris-DANU ligand (ligand 5) achieves an IC₅₀ of 4 μM in mitochondrial membrane protection assays, comparable to the clinical iron chelator Desferal [3]. Researchers developing iron-chelating therapeutics for oxidative stress-related conditions (e.g., neurodegenerative diseases, ischemia-reperfusion injury) should select DANU as the chelating subunit.

Pteridine/Lumazine Heterocyclic Synthesis via Phosphorane Condensation

DANU is the essential starting material for synthesizing 7-substituted 1,3-dimethyl-lumazines via reaction with phenacylidenetriphenylphosphoranes [4]. This synthetic route is uniquely dependent on the 1,3-dimethyl substitution pattern. Medicinal chemistry programs targeting pteridine-based enzyme inhibitors or fluorescent probes must use DANU specifically; unmethylated 6-amino-5-nitrosouracil cannot be substituted for this transformation.

Tautomer-Controlled Crystallization Studies and Solvate Engineering

DANU exhibits exclusive formation of Tautomer A (nitrone-enamine form) in DMSO solvate crystals with 1:1 stoichiometry, as confirmed by single-crystal XRD and ¹H NMR spectroscopy [5]. This predictable tautomeric behavior makes DANU an ideal model compound for studying tautomer-solvent interactions and for applications requiring consistent solid-state tautomer composition. Researchers in crystal engineering or pharmaceutical solid-form screening should select DANU as a well-characterized tautomeric system.

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